2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining a benzodioxin ring and a tetrahydrocinnolin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the benzodioxin and tetrahydrocinnolin intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodioxin or tetrahydrocinnolin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core and may exhibit similar chemical reactivity and applications.
Tetrahydrocinnolin derivatives: Compounds with the tetrahydrocinnolin moiety may have comparable biological activities and uses in medicinal chemistry.
Uniqueness
What sets 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one apart is the combination of both the benzodioxin and tetrahydrocinnolin structures within a single molecule. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c28-24(14-19-16-29-21-7-3-4-8-22(21)31-19)27-11-9-17(10-12-27)15-30-23-13-18-5-1-2-6-20(18)25-26-23/h3-4,7-8,13,17,19H,1-2,5-6,9-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKRWEIECFVCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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